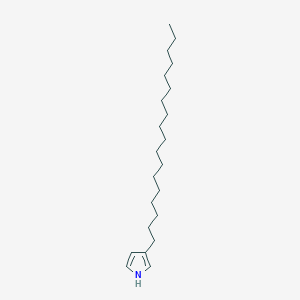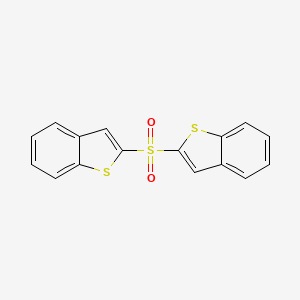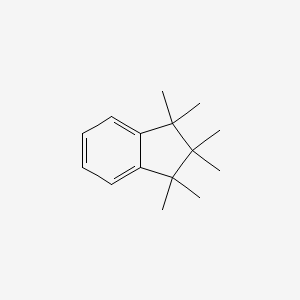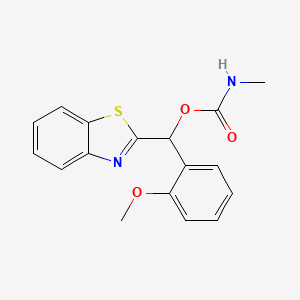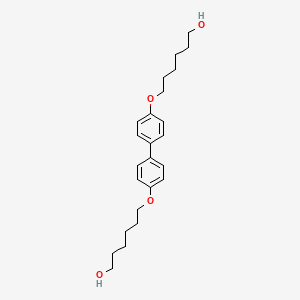
4,4'-Bis(6-hydroxyhexyloxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is a chemical compound known for its unique structural properties and applications in various fields. This compound consists of a biphenyl core with two 6-hydroxyhexyloxy groups attached to the 4 and 4’ positions. The presence of these hydroxyhexyloxy groups imparts specific chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl can be synthesized through a series of chemical reactions involving the biphenyl core and the introduction of hydroxyhexyloxy groups. One common method involves the reaction of biphenyl with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place in an organic solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(6-hydroxyhexyloxy)biphenyl may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
4,4’-Bis(6-hydroxyhexyloxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing liquid crystalline polymers and other advanced materials.
Industry: The compound is used in the production of high-performance materials, such as liquid crystal displays (LCDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4,4’-Bis(6-hydroxyhexyloxy)biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy groups can form hydrogen bonds with other molecules, influencing their behavior and properties. Additionally, the biphenyl core provides a rigid and stable structure that can interact with various molecular systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(6-hydroxyhexyloxy)azobenzene: Similar in structure but contains an azobenzene core instead of biphenyl.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl succinate: A derivative with succinate groups, used in liquid crystalline polyesters.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl methylsuccinate: Another derivative with methylsuccinate groups, also used in liquid crystalline polyesters.
Uniqueness
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is unique due to its specific combination of hydroxyhexyloxy groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from material science to pharmaceuticals.
Properties
CAS No. |
97087-90-6 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-[4-[4-(6-hydroxyhexoxy)phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O4/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16,25-26H,1-8,17-20H2 |
InChI Key |
INOZENJKHZRYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


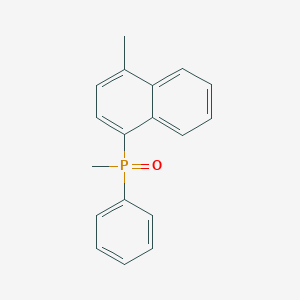
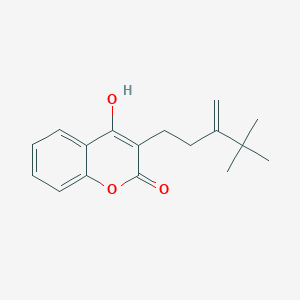
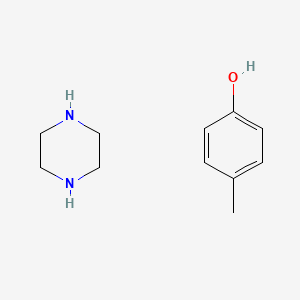
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
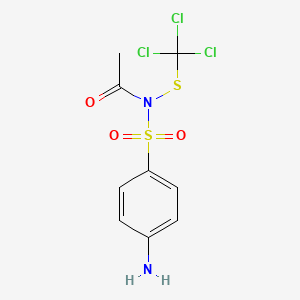
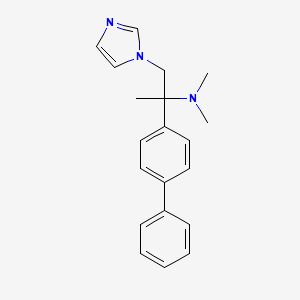
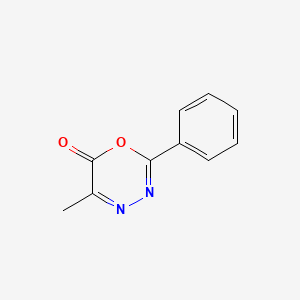
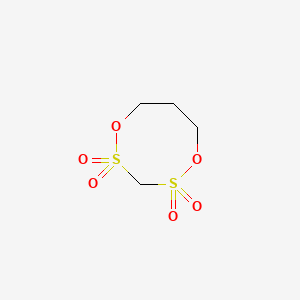
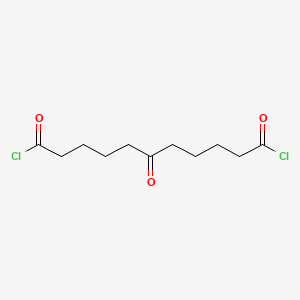
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
